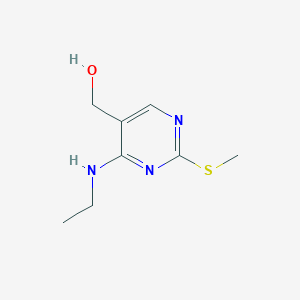

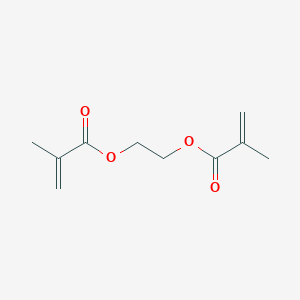

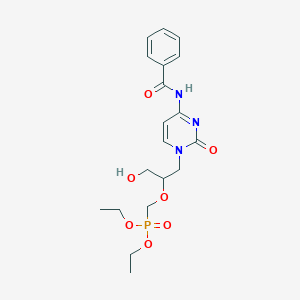

Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a phosphonate ester with a benzamido-2-oxopyrimidin-1(2H)-yl group attached. Phosphonate esters are often used in organic synthesis and can act as ligands in various chemical reactions. The benzamido-2-oxopyrimidin-1(2H)-yl group is a heterocyclic compound that might contribute to the reactivity of the compound .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phosphonic diester with the hydroxypropan-2-yl)oxy)methyl derivative of the benzamido-2-oxopyrimidin-1(2H)-yl group. This could potentially be achieved through a series of esterification, cyanation, cyclization, and aminolysis reactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the phosphonate ester and the benzamido-2-oxopyrimidin-1(2H)-yl groups. The phosphonate group could potentially undergo hydrolysis or substitution reactions, while the benzamido-2-oxopyrimidin-1(2H)-yl group might participate in nucleophilic addition or substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. Generally, phosphonate esters are stable but can be hydrolyzed under acidic or basic conditions. The presence of the benzamido-2-oxopyrimidin-1(2H)-yl group might increase the polarity of the compound, affecting its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Synthetic Methodology and Characterization:

- The compound was synthesized with high regioselectivity through a 1,3-dipolar cycloaddition reaction, involving the azido diethyl amino methylphosphonate and the heterocyclic alkyne, 9-(prop-2-yn-1-yl)-9H-carbazole. The reaction was facilitated using copper sulfate pentahydrate and catalytic sodium ascorbate in a water/ethanol solvent mixture, signifying the compound's amenability to 'click chemistry' and its potential for creating complex molecular architectures (Fall et al., 2020).

Crystal Structure Analysis:

- Detailed crystal structure analyses of related phosphonate compounds revealed distinct structural patterns. These patterns were derived from X-ray diffraction analysis, demonstrating the compound's potential for forming unique molecular assemblies. These assemblies were characterized by hydrogen-bond systems and ladder packing topologies, which could be relevant for designing materials with specific properties (Pietrzak et al., 2018).

Synthetic Applications in Heterocyclic Chemistry:

- The compound is integral in the synthesis of various phosphorylated heterocycles. These synthesis processes involved reactions like metallation and cyclization, hinting at the compound's utility in creating bioactive phosphonates and its relevance in medicinal chemistry (Jóźwiak et al., 2014).

Potential in Herbicide Development:

- A structurally similar compound demonstrated potent herbicidal activity against specific plant species. This suggests that with further research, derivatives of Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate could be explored for agricultural applications, such as developing new herbicides (Xiao et al., 2008).

Eigenschaften

IUPAC Name |

N-[1-[2-(diethoxyphosphorylmethoxy)-3-hydroxypropyl]-2-oxopyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N3O7P/c1-3-28-30(26,29-4-2)14-27-16(13-23)12-22-11-10-17(21-19(22)25)20-18(24)15-8-6-5-7-9-15/h5-11,16,23H,3-4,12-14H2,1-2H3,(H,20,21,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYJNVSZEUBNGND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(COC(CN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2)CO)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N3O7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563919 |

Source

|

| Record name | Diethyl ({[1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (((1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate | |

CAS RN |

132336-36-8 |

Source

|

| Record name | Diethyl ({[1-(4-benzamido-2-oxopyrimidin-1(2H)-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Propanol, 3-[(chloromethyl)dimethylsilyl]-](/img/structure/B180322.png)